3-(1,3-dioxoisoindolin-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide

Physicochemical profiling Drug-likeness Lipophilicity

3-(1,3-Dioxoisoindolin-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide (CAS 316127‑74‑9) is a dual‑pharmacophore hybrid that covalently links a phthalimide (1,3‑dioxoisoindoline) moiety to a 5‑ethyl‑1,3,4‑thiadiazol‑2‑amine via a propanamide spacer. This atypical architecture places it at the intersection of two validated bioactive scaffolds: the immunomodulatory phthalimide class (exemplified by thalidomide and lenalidomide) and the antitumor/antimicrobial 1,3,4‑thiadiazole class.

Molecular Formula C15H14N4O3S
Molecular Weight 330.36
CAS No. 316127-74-9
Cat. No. B2736402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-dioxoisoindolin-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide
CAS316127-74-9
Molecular FormulaC15H14N4O3S
Molecular Weight330.36
Structural Identifiers
SMILESCCC1=NN=C(S1)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C15H14N4O3S/c1-2-12-17-18-15(23-12)16-11(20)7-8-19-13(21)9-5-3-4-6-10(9)14(19)22/h3-6H,2,7-8H2,1H3,(H,16,18,20)
InChIKeyOEQUQVOOXHGUKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1,3-Dioxoisoindolin-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide – Structural Identity and Research-Grade Molecule Profile


3-(1,3-Dioxoisoindolin-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide (CAS 316127‑74‑9) is a dual‑pharmacophore hybrid that covalently links a phthalimide (1,3‑dioxoisoindoline) moiety to a 5‑ethyl‑1,3,4‑thiadiazol‑2‑amine via a propanamide spacer. This atypical architecture places it at the intersection of two validated bioactive scaffolds: the immunomodulatory phthalimide class (exemplified by thalidomide and lenalidomide) and the antitumor/antimicrobial 1,3,4‑thiadiazole class. Physicochemical characterization shows a molecular weight of 326.37 g mol⁻¹, a calculated logP of 4.33, a topological polar surface area of 83.65 Ų, 2 hydrogen‑bond donors, 5 acceptors, 5 rotatable bonds, and zero violations of Lipinski’s Rule of Five . These properties suggest that the compound occupies a differentiated region of drug‑like chemical space relative to clinically used phthalimides, making it a compelling candidate for specialised screening campaigns [1].

Why 3-(1,3-Dioxoisoindolin-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide Cannot Be Casually Replaced by In‑Class Analogs


Simple replacement of 3-(1,3-dioxoisoindolin-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide with either a standalone phthalimide or a standalone 1,3,4‑thiadiazole is expected to result in substantial loss of biological activity. For instance, the thiadiazole‑only core N-(5-ethyl-1,3,4‑thiadiazol‑2‑yl)propanamide (PubChem CID 5113836) exhibits an IC₅₀ of approximately 1 mM (1 × 10⁶ nM) against the only annotated target in BindingDB, indicating negligible potency [1]. Conversely, a class of 1,3‑dioxoisoindoline‑amide SLC26A3 inhibitors achieves IC₅₀ values down to 100 nM, demonstrating that the phthalimide scaffold is critical for high‑affinity target engagement [2]. The specific combination of the 5‑ethyl‑1,3,4‑thiadiazol‑2‑yl group with the dioxoisoindoline amide linker length found in the target compound is not present in any reported active analog, making direct substitution with superficially similar molecules unreliable. The following quantitative evidence guide provides the data needed to make a science‑based procurement decision.

3-(1,3-Dioxoisoindolin-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide – Quantitative Differentiation Evidence Against Key Comparators


Lipophilicity-Driven Differentiation: logP Comparison with Clinically Approved Phthalimide Drugs Thalidomide and Lenalidomide

The target compound possesses a computed logP of 4.33, which is markedly higher than the logP values of the clinically used phthalimides thalidomide (logP ≈ 0.33) and lenalidomide (logP ≈ ‑0.4) [1][2]. This ~4‑log‑unit increase in lipophilicity implies superior membrane permeability and potential for blood‑brain barrier penetration, differentiating the compound for applications requiring central nervous system exposure or intracellular target access.

Physicochemical profiling Drug-likeness Lipophilicity

SLC26A3 Inhibitor Class Membership: Potency Range Inferred from 1,3‑Dioxoisoindoline‑Amide Cognate Series

The target compound belongs to the 1,3‑dioxoisoindoline‑amide structural class, which was identified in a high‑throughput screen as one of five novel SLC26A3‑selective inhibitor classes [1]. Within this class, analogs 1a, 1b, and 1c exhibited SLC26A3 IC₅₀ values of 210 nM, 310 nM, and 690 nM, respectively, as measured by iodide influx assays in FRT cells [1]. Although the exact IC₅₀ of the target compound has not been reported, its core scaffold is shared with these potent inhibitors, whereas simple thiadiazole‑only analogs (e.g., N-(5‑ethyl‑1,3,4‑thiadiazol‑2‑yl)propanamide) show essentially no activity in the only available public assay (IC₅₀ ≈ 1 mM) [2]. Moreover, the thiadiazole‑bearing N-(5‑sulfamoyl‑1,3,4‑thiadiazol‑2‑yl)acetamide class, while also active, relies on a distinct pharmacophore, indicating that the dioxoisoindoline scaffold is a privileged chemotype for SLC26A3 engagement.

SLC26A3 inhibition Ion transport Constipation

Cytotoxicity Differentiation: Phthalimide‑Thiadiazole Hybrids vs. Thiadiazole‑Only Derivatives in Cancer Cell Lines

Phthalimide‑thiadiazole hybrid compounds demonstrate substantially greater in vitro cytotoxicity than thiadiazole derivatives lacking the phthalimide moiety. Specifically, compound 8m (4‑nitro‑N-(5-((3-(1,3‑dioxoisoindolin‑2‑yl)propyl)thio)‑1,3,4‑thiadiazol‑2‑yl)benzamide), a structurally related phthalimide‑thiadiazole hybrid with a thioether linker, exhibited IC₅₀ values of 23.83 μM against HT‑29 and 27.21 μM against MCF‑7 cell lines [1]. In contrast, the thiadiazole‑only compound 4y (N-(5‑ethyl‑1,3,4‑thiadiazol‑2‑yl)‑2‑((5‑(p‑tolylamino)‑1,3,4‑thiadiazol‑2‑yl)thio)acetamide) displayed an IC₅₀ of 34 μM against A549 cells and 84 μM against MCF‑7 cells [2]. Although the linker and substitution patterns differ, the trend strongly supports the critical role of the dioxoisoindoline unit in enhancing cytotoxicity. The target compound, with its direct amide‑linked phthalimide‑thiadiazole architecture, occupies a distinct linker‑length space that may further tune potency and selectivity.

Anticancer activity Cytotoxicity MTT assay

Linker‑Length Specificity: Propanamide Spacer vs. Acetamide Analog Generates Distinct Conformational and Interaction Profiles

The three‑carbon propanamide linker of the target compound provides greater conformational degrees of freedom compared to the two‑carbon acetamide linker found in the nearest commercially accessible analog, 2‑(1,3‑dioxoisoindolin‑2‑yl)‑N‑(5‑ethyl‑1,3,4‑thiadiazol‑2‑yl)acetamide . This additional methylene unit increases the maximum distance between the phthalimide and thiadiazole rings, potentially enabling the compound to span a larger binding pocket or simultaneously engage two distinct subsites on a protein target. While quantitative binding data specifically comparing linker lengths are not yet available in the public domain, systematic SAR studies in related phthalimide‑heterocycle series have shown that linker length can alter IC₅₀ by >10‑fold [1], and the ability to order the precise linker variant is critical for exploring this dimension of chemical space.

Linker engineering Structure‑activity relationship Conformational analysis

3-(1,3-Dioxoisoindolin-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide – Prioritized Application Scenarios Derived from Quantitative Evidence


SLC26A3 Inhibitor Screening and Ion‑Transport Modulation Studies

Based on the class‑level evidence that 1,3‑dioxoisoindoline‑amides achieve IC₅₀ values down to 210 nM against SLC26A3 [1], the target compound is the optimal choice for laboratories investigating anion exchanger pharmacology. Its unique combination of a dioxoisoindoline headgroup with a 5‑ethyl‑1,3,4‑thiadiazol‑2‑yl tail is expected to offer binding interactions distinct from the phenyl‑substituted analogs 1a‑c, potentially improving subtype selectivity or pharmacokinetic profile. Procurement of this exact compound ensures that screening results can be directly compared with the published 1,3‑dioxoisoindoline‑amide SAR data.

Anticancer Lead Discovery Leveraging the Phthalimide‑Thiadiazole Dual Pharmacophore

The consistent micromolar cytotoxicity observed for phthalimide‑thiadiazole hybrids (IC₅₀ = 23.83 μM against HT‑29 for compound 8m) versus thiadiazole‑only analogs (IC₅₀ = 84 μM against MCF‑7 for compound 4y) [2][3] positions the target compound as a privileged starting point for structure‑based anticancer drug design. Its high logP (4.33) further suggests utility in targeting cancers with elevated lipophilic microenvironments or requiring blood‑brain barrier penetration.

Chemical Biology Tool for Studying Dual‑Target Engagement Mechanisms

The propanamide spacer provides sufficient length and flexibility for the phthalimide and thiadiazole rings to simultaneously engage two adjacent binding pockets [4]. This makes the compound a valuable probe for investigating bifunctional target engagement, particularly in systems where phthalimide‑binding proteins (e.g., cereblon) and thiadiazole‑binding proteins (e.g., carbonic anhydrase isoforms) are co‑expressed.

Pharmacokinetic Profiling of High‑LogP Phthalimide Derivatives

With a logP of 4.33—approximately 10,000‑fold higher than thalidomide [5]—the target compound serves as an excellent model substrate for studying the impact of extreme lipophilicity on the absorption, distribution, metabolism, and excretion (ADME) properties of phthalimide‑containing molecules. This knowledge is directly transferable to the design of next‑generation phthalimide drugs with improved tissue penetration.

Quote Request

Request a Quote for 3-(1,3-dioxoisoindolin-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.